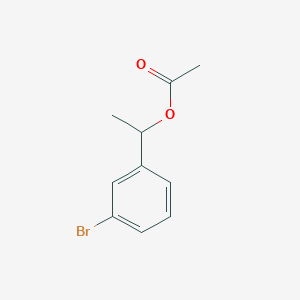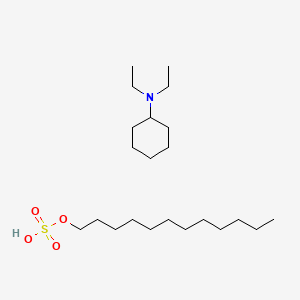![molecular formula C13H9Cl2NO B14164508 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 5312-50-5](/img/structure/B14164508.png)
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties This compound features a cyclohexa-2,5-dien-1-one core with a 3,4-dichloroanilino group attached via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,4-dichloroaniline with cyclohexa-2,5-dien-1-one under specific conditions. One common method includes the use of a base such as piperidine to facilitate the condensation reaction. The reaction mixture is usually heated under reflux in a suitable solvent like toluene, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Quinones and related derivatives
Reduction: Reduced forms of the compound with altered functional groups
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms
Aplicaciones Científicas De Investigación
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments. Its structural features may contribute to its activity against certain diseases.
Industry: In industrial applications, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the presence of chlorine atoms and the conjugated system can enhance its binding affinity to target proteins, leading to changes in cellular functions. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
Uniqueness
Compared to similar compounds, 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one stands out due to the presence of the 3,4-dichloroanilino group. This structural feature imparts unique chemical properties, such as increased reactivity and potential biological activity.
Propiedades
Número CAS |
5312-50-5 |
|---|---|
Fórmula molecular |
C13H9Cl2NO |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-12-6-3-10(7-13(12)15)16-8-9-1-4-11(17)5-2-9/h1-8,17H |
Clave InChI |
QKIGEPBTZSRVJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7-(4-methoxyphenyl)-5-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B14164425.png)
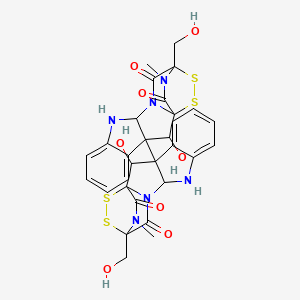
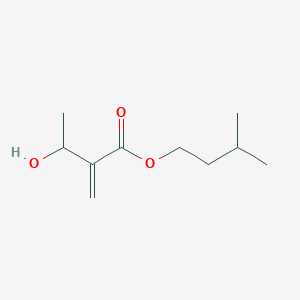
![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
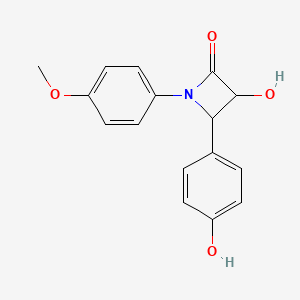
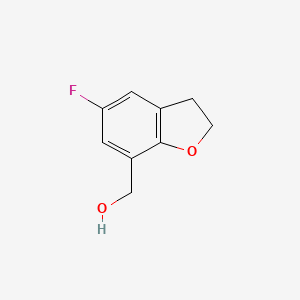
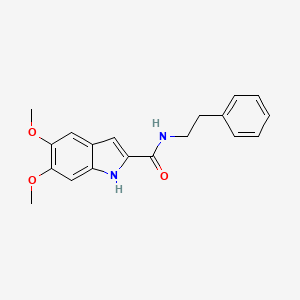
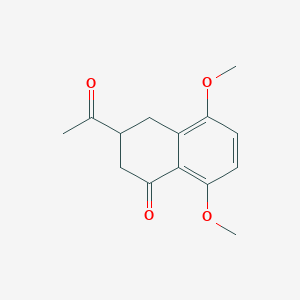
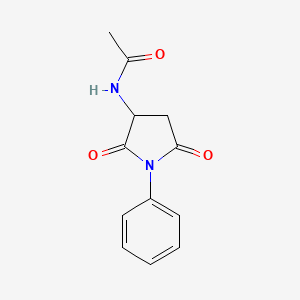

![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
